molecular formula C20H32O3 B8261268 ent-16S,17-Dihydroxykauran-3-one

ent-16S,17-Dihydroxykauran-3-one

Cat. No.: B8261268
M. Wt: 320.5 g/mol
InChI Key: MPDUJZZNNBJFAB-UHFFFAOYSA-N
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Description

ent-16S,17-Dihydroxykauran-3-one is a diterpenoid compound with the molecular formula C20H32O3 and a molecular weight of 320.47 g/mol . . This compound is part of the kaurane diterpenoid family, which is known for its diverse biological activities.

Scientific Research Applications

ent-16S,17-Dihydroxykauran-3-one has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

ent-16S,17-Dihydroxykauran-3-one can be synthesized through various chemical reactions involving diterpenoid precursors. One common method involves the oxidation of kaurane derivatives using specific oxidizing agents under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate (PCC) to facilitate the oxidation process.

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources, such as the roots of Euphorbia ebracteolata . The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

ent-16S,17-Dihydroxykauran-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The hydroxyl groups at positions 16 and 17 can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Dichloromethane, ethanol, methanol.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities and properties .

Mechanism of Action

The mechanism of action of ent-16S,17-Dihydroxykauran-3-one involves its interaction with specific molecular targets and pathways. It has been shown to exert cytotoxic effects by inducing apoptosis in cancer cells through the activation of caspase pathways . Additionally, it may inhibit certain enzymes involved in inflammation, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

ent-16S,17-Dihydroxykauran-3-one can be compared with other kaurane diterpenoids, such as:

The uniqueness of this compound lies in its specific hydroxylation pattern and its potent biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-17(2)14-6-9-19-10-13(20(23,11-19)12-21)4-5-15(19)18(14,3)8-7-16(17)22/h13-15,21,23H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDUJZZNNBJFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)(CO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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